
Chlorhydrate de l'imidothiocarbamate de 2,4-dichlorobenzyl
Vue d'ensemble
Description
Applications De Recherche Scientifique
Melanoma
RRD-251 has shown potent anti-cancer effects against melanoma cell lines, including SK-MEL-28, SK-MEL-5, and SK-MEL-2.
- In Vitro Studies : RRD-251 treatment resulted in significant reductions in cell viability across these lines, irrespective of their B-Raf mutation status. The half-maximal inhibitory concentration (IC50) values ranged from 28.7 μmol/L to 48 μmol/L depending on the cell line .
- In Vivo Studies : In xenograft models using SK-MEL-28 cells, RRD-251 significantly suppressed tumor growth compared to control groups (p=0.003). Tumors from treated animals exhibited reduced Rb-Raf-1 interactions and increased apoptosis markers .
Leukemia
Recent studies indicate that RRD-251 enhances differentiation signals in human myeloid leukemia HL-60 cells when combined with vitamin D3.
- Mechanistic Insights : The compound increases nuclear localization of c-Raf and enhances phosphorylation of GSK-3, which is crucial for promoting differentiation pathways in leukemic cells .
Combination Therapies
RRD-251 has demonstrated synergistic effects when used in combination with other chemotherapeutic agents:
- With Dacarbazine : In melanoma models resistant to conventional therapies, combining RRD-251 with dacarbazine resulted in significantly higher apoptosis rates compared to single-agent treatments .
- With Gemcitabine : In pancreatic cancer models (L3.6pl cells), RRD-251 enhanced the efficacy of gemcitabine, leading to nearly complete tumor regression when used together .
Case Studies and Research Findings
Méthodes De Préparation
The synthesis of RRD-251 involves several steps. One common synthetic route includes the reaction of 2,4-dichlorobenzyl chloride with imidothiocarbamate under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity .
Analyse Des Réactions Chimiques
RRD-251 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Mécanisme D'action
The mechanism of action of RRD-251 involves its interaction with cellular components, leading to cytotoxic effects. It induces apoptosis in cancer cells by activating specific molecular pathways and targets, such as the retinoic acid receptor pathway. This activation results in the inhibition of cell proliferation and induction of cell death .
Comparaison Avec Des Composés Similaires
RRD-251 can be compared with other similar compounds, such as:
2-Chlorobenzyl imidothiocarbamate: This compound has similar chemical properties but differs in its biological activity and applications.
Benzyl imidothiocarbamate:
4-Chlorobenzyl imidothiocarbamate: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
The uniqueness of RRD-251 lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Activité Biologique
RRD-251 is a small molecule that has garnered attention for its potential as an anti-cancer agent, particularly through its ability to disrupt the interaction between retinoblastoma protein (Rb) and Raf-1. This article explores the biological activity of RRD-251, focusing on its mechanisms of action, effects on cell differentiation, apoptosis induction, and implications for cancer therapy.
RRD-251 functions primarily by inhibiting the Rb-Raf-1 interaction, which is crucial in regulating cell cycle progression and apoptosis. The disruption of this interaction leads to several downstream effects:
- Inhibition of Rb Phosphorylation : RRD-251 reduces the phosphorylation of Rb at critical sites, which is essential for its function as a tumor suppressor. This hypophosphorylation allows Rb to bind E2F transcription factors more effectively, thereby inhibiting cell cycle progression from G1 to S phase .
- Enhanced Apoptosis : By promoting G1 arrest and downregulating anti-apoptotic proteins such as Mcl-1, RRD-251 induces apoptosis in cancer cells. This effect has been observed in various models, including melanoma cell lines and xenograft models .
Effects on Cell Differentiation
Recent studies have shown that RRD-251 enhances all-trans retinoic acid (RA)-induced differentiation in various cell types. The compound appears to augment RA's effects through the following mechanisms:
- Increased CD11b Expression : Co-treatment with RA and RRD-251 significantly increases the expression of CD11b, a marker associated with myeloid differentiation .
- Altered GSK-3 Phosphorylation : RRD-251 modulates the phosphorylation state of glycogen synthase kinase 3 (GSK-3), which plays a role in regulating transcriptional activity via retinoic acid receptors (RARs). This modulation enhances RA-induced transcriptional activation and differentiation .
Research Findings
The following table summarizes key findings from studies investigating the biological activity of RRD-251:
Case Studies
- Melanoma Treatment : In a study involving SK-MEL-28 xenografts, treatment with RRD-251 resulted in a marked reduction in tumor size compared to controls. The mechanism was linked to decreased Rb-Raf-1 interaction and subsequent apoptosis induction .
- Acute Myeloid Leukemia (AML) : Research indicates that combining RRD-251 with RA significantly enhances differentiation markers in AML cells, suggesting potential therapeutic strategies for this aggressive cancer type .
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)methyl carbamimidothioate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(7(10)3-6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMNQRICZGJVLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30992949 | |
Record name | (2,4-Dichlorophenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30992949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72214-67-6 | |
Record name | 72214-67-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 72214-67-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33208 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,4-Dichlorophenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30992949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(2,4-Dichlorobenzyl) thiuronium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.